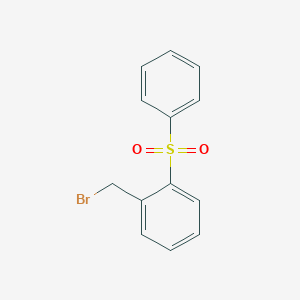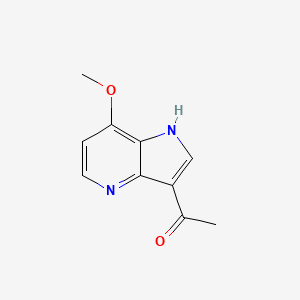
3-Acetyl-7-methoxy-4-azaindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-7-methoxy-4-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indole ring system with a nitrogen atom at the fourth position, an acetyl group at the third position, and a methoxy group at the seventh position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-7-methoxy-4-azaindole typically involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes under specific conditions. One-pot methods have been developed for the selective synthesis of azaindoles, which can be generated by reactions between 2-fluoro-3-methylpyridine and arylaldehydes . The chemoselectivity of the reaction is counterion dependent, with different counterions leading to the formation of either 7-azaindoles or 7-azaindolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthesis methods for similar compounds involve the use of silica gel flash chromatography for purification and specific reaction conditions to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl-7-methoxy-4-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly at the nitrogen atom or the acetyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
3-Acetyl-7-methoxy-4-azaindole has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of various bioactive molecules and intermediates.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural indoles.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-7-methoxy-4-azaindole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, azaindole derivatives have been studied for their ability to inhibit tyrosine protein kinases, which play a crucial role in cell signaling and proliferation .
Comparación Con Compuestos Similares
7-Azaindole: A positional isomer with nitrogen at the seventh position.
4-Azaindole: A similar compound with nitrogen at the fourth position but without the acetyl and methoxy groups.
Indole: The parent compound without any nitrogen substitution.
Uniqueness: 3-Acetyl-7-methoxy-4-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and methoxy groups enhances its reactivity and potential as a therapeutic agent compared to other azaindole derivatives .
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1-(7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)7-5-12-10-8(14-2)3-4-11-9(7)10/h3-5,12H,1-2H3 |
Clave InChI |
AGXXCCCRYAATSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC2=C(C=CN=C12)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



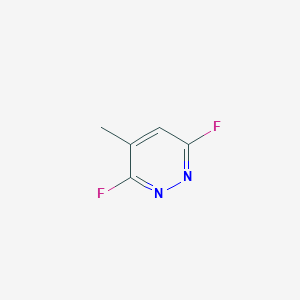
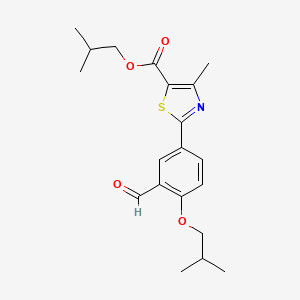

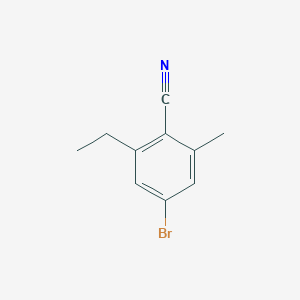
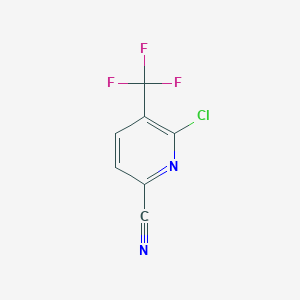
![(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B12095313.png)

![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)

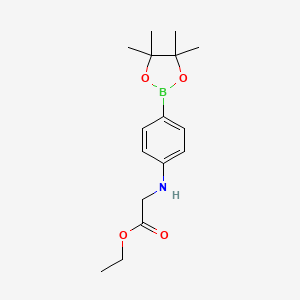
![Methyl 15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12095349.png)

